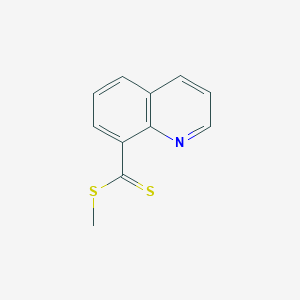
Methyl quinoline-8-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl quinoline-8-carbodithioate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system substituted with a carbodithioate group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl quinoline-8-carbodithioate typically involves the reaction of quinoline derivatives with carbodithioate esters. One common method includes the alkylation of quinoline-8-thiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Methyl quinoline-8-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbodithioate group to thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Methyl quinoline-8-carbodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of methyl quinoline-8-carbodithioate involves its interaction with various molecular targets. The carbodithioate group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in coordination chemistry and in the development of metal-based drugs. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer activity .
Comparación Con Compuestos Similares
Quinoline-8-thiol: Similar structure but lacks the carbodithioate group.
Methyl quinoline-8-sulfonate: Contains a sulfonate group instead of a carbodithioate group.
Quinoline-8-carboxylate: Contains a carboxylate group at the 8th position
Uniqueness: Methyl quinoline-8-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in chemistry, biology, and industry .
Propiedades
Número CAS |
112307-45-6 |
|---|---|
Fórmula molecular |
C11H9NS2 |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
methyl quinoline-8-carbodithioate |
InChI |
InChI=1S/C11H9NS2/c1-14-11(13)9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 |
Clave InChI |
WVQVBYMJDGUYND-UHFFFAOYSA-N |
SMILES canónico |
CSC(=S)C1=CC=CC2=C1N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


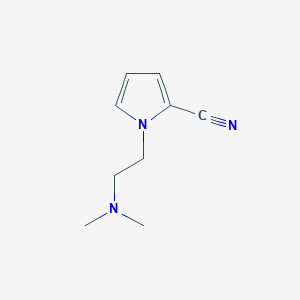
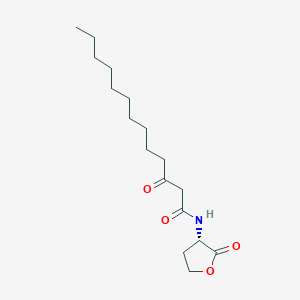
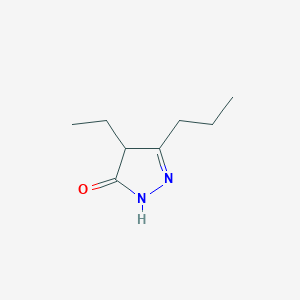
![1-[(4S)-4-Benzyl-2,2,5,5-tetramethyl-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B12879710.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)

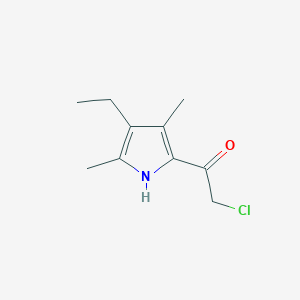
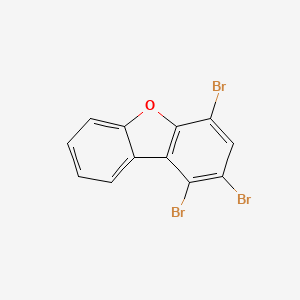
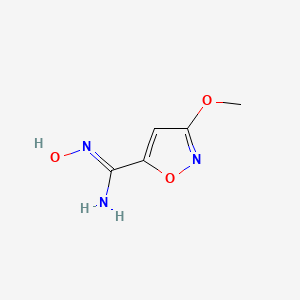
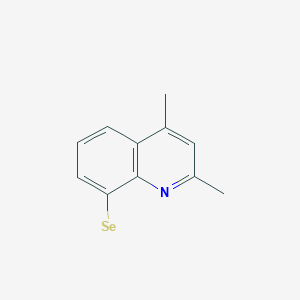
![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
